molecular formula C26H28N2O2 B2747711 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole CAS No. 638140-39-3

2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole

Cat. No. B2747711
CAS RN: 638140-39-3
M. Wt: 400.522
InChI Key: UJLRJOJUHFTLLA-UHFFFAOYSA-N
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Description

The compound is a benzimidazole derivative. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It appears to have methoxy, phenoxy, and tert-butyl functional groups attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole core would provide a bicyclic aromatic structure, while the methoxy, phenoxy, and tert-butyl groups would add further complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzimidazole core is known to participate in various chemical reactions, particularly those involving its nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase its solubility in certain solvents .

Scientific Research Applications

Nonpeptide Angiotensin II Receptor Antagonists

Research on nonpeptide angiotensin II (AII) receptor antagonists, such as N-(biphenylylmethyl)imidazoles, demonstrates the potential of similar compounds in developing potent, orally active antihypertensives. The structural modifications and the introduction of certain functional groups in these compounds contribute to their antihypertensive effects and receptor affinity, indicating the role of imidazole derivatives in therapeutic applications (Carini et al., 1991).

Deprotonation and Metal Complex Formation

Studies on imidazolium salts, such as deprotonation attempts and metal complex formation, highlight the chemical versatility and potential applications of imidazole derivatives in synthetic chemistry. The ability to form stable complexes with metals like magnesium through transmetalation processes reveals their utility in catalysis and materials science (Zhang & Kawaguchi, 2006).

Schiff Base Compounds and Biological Activities

Research into Schiff base compounds involving benzohydrazide and sulfonohydrazide derivatives, which share structural similarities with the query compound, shows significant biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic effects. These findings suggest the potential of structurally related compounds in pharmaceutical and biomedical applications (Sirajuddin et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Proper handling and disposal procedures should be followed when working with it .

properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-[(4-methoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-26(2,3)20-11-15-22(16-12-20)30-18-25-27-23-7-5-6-8-24(23)28(25)17-19-9-13-21(29-4)14-10-19/h5-16H,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLRJOJUHFTLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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